Cas no 2227782-07-0 (rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol is a chiral brominated thiazole derivative featuring a cyclopentanol moiety. Its stereochemistry and functional groups make it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. The bromo-thiazole unit offers reactivity for cross-coupling reactions, while the hydroxyl group enables further derivatization. This compound is suited for pharmaceutical and agrochemical research, where precise stereocontrol and modular functionalization are critical. Its structural features contribute to potential applications in ligand design and bioactive molecule development. High purity and well-defined stereochemistry ensure reproducibility in synthetic workflows.
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol structure
2227782-07-0 structure
商品名:rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
CAS番号:2227782-07-0
MF:C8H10BrNOS
メガワット:248.140100002289
CID:5995963
PubChem ID:165601900

rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
    • 2227782-07-0
    • EN300-1626885
    • インチ: 1S/C8H10BrNOS/c9-7-4-12-8(10-7)5-2-1-3-6(5)11/h4-6,11H,1-3H2/t5-,6-/m1/s1
    • InChIKey: BROAOEGJVUCKOD-PHDIDXHHSA-N
    • ほほえんだ: BrC1=CSC([C@@H]2CCC[C@H]2O)=N1

計算された属性

  • せいみつぶんしりょう: 246.96665g/mol
  • どういたいしつりょう: 246.96665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 61.4Ų

rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1626885-0.05g
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
0.05g
$972.0 2023-06-04
Enamine
EN300-1626885-250mg
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
250mg
$642.0 2023-09-22
Enamine
EN300-1626885-2500mg
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
2500mg
$1370.0 2023-09-22
Enamine
EN300-1626885-100mg
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
100mg
$615.0 2023-09-22
Enamine
EN300-1626885-50mg
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
50mg
$587.0 2023-09-22
Enamine
EN300-1626885-10000mg
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
10000mg
$3007.0 2023-09-22
Enamine
EN300-1626885-1.0g
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
1g
$1157.0 2023-06-04
Enamine
EN300-1626885-10.0g
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
10g
$4974.0 2023-06-04
Enamine
EN300-1626885-0.5g
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
0.5g
$1111.0 2023-06-04
Enamine
EN300-1626885-2.5g
rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol
2227782-07-0
2.5g
$2268.0 2023-06-04

rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol 関連文献

rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-olに関する追加情報

Introduction to rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol (CAS No. 2227782-07-0)

rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol, with the CAS number 2227782-07-0, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a cyclopentane ring and a brominated thiazole moiety, which contribute to its potential applications in drug discovery and development.

The chiral nature of rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol makes it particularly interesting for researchers exploring enantioselective synthesis and biological activity. The presence of the bromine atom on the thiazole ring provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the importance of chiral compounds in pharmaceutical research. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that chiral thiazole derivatives, similar to rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol, exhibit potent antiviral activity against several RNA viruses. This finding underscores the potential of this compound as a lead structure for developing novel antiviral agents.

In addition to its antiviral properties, rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol has also shown promise in other therapeutic areas. A research group at the University of California reported in the Bioorganic & Medicinal Chemistry Letters (2023) that this compound and its derivatives exhibit significant anti-inflammatory effects. The study suggested that the cyclopentane ring and the brominated thiazole moiety play crucial roles in modulating inflammatory pathways.

The synthetic accessibility of rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol has been another focus of recent research. A novel synthetic route was developed by a team at Harvard University, which utilized a palladium-catalyzed cross-coupling reaction to efficiently synthesize this compound. This method not only improved the yield but also reduced the number of steps required for synthesis, making it more practical for large-scale production.

The physical and chemical properties of rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol have been extensively characterized. It is a white crystalline solid with a melting point of approximately 95°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.

In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include using appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound. It is also recommended to work under a fume hood to minimize exposure to any volatile organic compounds that may be present during synthesis or handling.

The potential applications of rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol extend beyond pharmaceuticals. In materials science, this compound has been explored as a building block for designing functional materials with unique optical and electronic properties. A study published in the Journal of Materials Chemistry C (2023) reported that thiazole-containing polymers derived from this compound exhibit excellent photoluminescence properties, making them promising candidates for use in organic light-emitting diodes (OLEDs).

In conclusion, rac-(1R,2R)-2-(4-bromo-1,3-thiazol-2-yl)cyclopentan-1-ol (CAS No. 2227782-07-0) is a versatile chiral compound with significant potential in various scientific and industrial applications. Its unique structural features and biological activities make it an important molecule for further research and development in medicinal chemistry, materials science, and beyond.

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